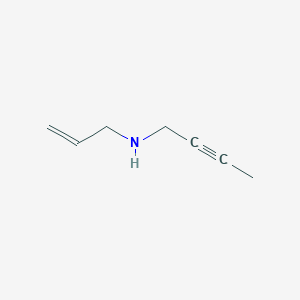

Allyl-but-2-ynyl-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H11N |

|---|---|

Molecular Weight |

109.17 g/mol |

IUPAC Name |

N-prop-2-enylbut-2-yn-1-amine |

InChI |

InChI=1S/C7H11N/c1-3-5-7-8-6-4-2/h4,8H,2,6-7H2,1H3 |

InChI Key |

LIIACOIRPHMPON-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCNCC=C |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Characterization of N-allyl-N-(but-2-yn-1-yl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for the novel secondary amine, N-allyl-N-(but-2-yn-1-yl)amine. Due to the absence of published experimental data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its functional groups and established spectroscopic principles for similar chemical structures. Furthermore, this guide outlines comprehensive, generalized experimental protocols for the acquisition of such data, intended to serve as a practical resource for researchers synthesizing and characterizing this or analogous molecules.

Predicted Spectroscopic Data

The structure of N-allyl-N-(but-2-yn-1-yl)amine contains several key functional groups that will give rise to characteristic spectroscopic signals: a secondary amine (N-H), an allyl group (-CH₂-CH=CH₂), and a but-2-ynyl group (-CH₂-C≡C-CH₃). The following tables summarize the predicted spectroscopic data for this molecule.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the neighboring functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-a (N-H) | 0.8 - 2.0 | Broad Singlet | 1H |

| H-b (-CH₃) | ~1.8 | Triplet | 3H |

| H-c (-CH₂-C≡C) | ~3.3 | Quartet | 2H |

| H-d (-N-CH₂-CH=) | ~3.2 | Doublet | 2H |

| H-e (=CH₂) | 5.1 - 5.3 | Multiplet | 2H |

| H-f (-CH=) | 5.8 - 6.0 | Multiplet | 1H |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Carbons in different chemical environments will resonate at different frequencies.[1][2]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CH₃) | ~3 |

| C-2 (-C≡C-) | ~75 |

| C-3 (-C≡C-) | ~80 |

| C-4 (-CH₂-C≡C) | ~40 |

| C-5 (-N-CH₂-CH=) | ~50 |

| C-6 (-CH=) | ~135 |

| C-7 (=CH₂) | ~117 |

Predicted IR Spectroscopy Data

The infrared spectrum will reveal the presence of specific functional groups through their characteristic vibrational frequencies.[3][4][5][6][7]

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong |

| C-H Stretch (sp²) | 3010 - 3100 | Medium |

| C≡C Stretch (Internal Alkyne) | 2100 - 2260 | Weak or Absent |

| C=C Stretch (Alkene) | 1640 - 1680 | Medium |

| N-H Bend (Secondary Amine) | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| =C-H Bend (Alkene) | 910 - 990 | Strong |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-allyl-N-(but-2-yn-1-yl)amine (C₇H₁₁N), the molecular weight is 109.17 g/mol .

| Analysis | Predicted m/z Value | Interpretation |

| Molecular Ion (M⁺) | 109 | Molecular weight of the compound. As per the nitrogen rule, an odd molecular weight suggests the presence of an odd number of nitrogen atoms.[5][6] |

| α-cleavage (loss of allyl radical) | 68 | Fragmentation resulting from the cleavage of the C-N bond adjacent to the allyl group. |

| α-cleavage (loss of butynyl radical) | 54 | Fragmentation resulting from the cleavage of the C-N bond adjacent to the butynyl group. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a novel amine like N-allyl-N-(but-2-yn-1-yl)amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

N-allyl-N-(but-2-yn-1-yl)amine sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard (if not included in the solvent)

Procedure:

-

Dissolve the accurately weighed sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

To confirm the N-H proton signal, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6][7]

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction).

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts relative to TMS (0 ppm).

-

Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl)

-

N-allyl-N-(but-2-yn-1-yl)amine sample (a few drops for liquid, a few milligrams for solid)

Procedure (using ATR):

-

Record a background spectrum of the clean ATR crystal.

-

Place a small amount of the sample directly onto the ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.

-

Process the spectrum to identify the characteristic absorption bands of the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

-

Direct infusion or Gas Chromatography (GC) inlet system

-

N-allyl-N-(but-2-yn-1-yl)amine sample (typically in solution at a low concentration)

Procedure (using GC-MS):

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject the sample into the GC-MS system. The GC will separate the sample from any impurities before it enters the mass spectrometer.

-

The sample is ionized in the ion source (typically at 70 eV for EI).

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, showing the relative abundance of ions at different m/z values.

-

Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions. Alkylamines often undergo a characteristic α-cleavage.[5][7]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a predictive spectroscopic analysis of N-allyl-N-(but-2-yn-1-yl)amine and standardized protocols for its experimental characterization. The presented data tables and methodologies offer a foundational reference for researchers working on the synthesis and analysis of this and related nitrogen-containing compounds. The successful acquisition and interpretation of NMR, IR, and MS data are crucial for the unambiguous confirmation of the molecular structure and purity, which are essential steps in chemical research and drug development.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on the Molecular Geometry and Conformational Analysis of Allyl-but-2-ynyl-amine

This guide provides a comprehensive overview of the methodologies and data interpretation pertinent to the conformational analysis and molecular geometry of Allyl-but-2-ynyl-amine. Designed for researchers, scientists, and professionals in drug development, this document outlines the key experimental and computational approaches for characterizing the three-dimensional structure and dynamic behavior of this molecule.

Introduction to Molecular Geometry

This compound possesses a flexible structure characterized by several key features that dictate its overall geometry and conformational landscape. The molecule comprises an allyl group with sp² hybridized carbons in a trigonal planar arrangement and a but-2-ynyl group containing sp hybridized carbons with a linear geometry. The central nitrogen atom, being a secondary amine, exhibits a trigonal pyramidal geometry due to the presence of a lone pair of electrons.

The molecular structure is defined by rotations around the single bonds, primarily the C-C and C-N bonds. These rotations give rise to various conformers with different spatial arrangements of the allyl and but-2-ynyl moieties. Understanding the preferred conformations is crucial for elucidating the molecule's reactivity, intermolecular interactions, and potential biological activity.

Conformational Analysis

The conformational landscape of this compound is determined by the relative energies of its possible conformers. These energies are influenced by a combination of steric hindrance, electronic effects, and intramolecular interactions. The rotation around the C-N and C-C single bonds leads to a complex potential energy surface with several local minima corresponding to stable conformers.

Key rotational bonds that dictate the conformational isomers are:

-

Allyl group: Rotation around the C-C single bond.

-

But-2-ynyl group: Rotation around the C-C single bond.

-

Amine linkage: Rotations around the N-C bonds of both substituents.

Allylic strain, a type of steric strain involving substituents on an allylic system, can also influence the conformational preferences.[1]

Experimental Protocols for Structural Elucidation

A combination of spectroscopic and crystallographic techniques is essential for a thorough conformational analysis.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.

-

¹H NMR Spectroscopy: The chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles. Analysis of vicinal coupling constants (³J) using the Karplus equation can provide information about the torsional angles between adjacent protons, thus helping to deduce the preferred conformation. The hydrogens on the carbons directly bonded to the amine nitrogen typically appear in the range of 2.3-3.0 ppm.[2] The N-H proton signal can be broad and its chemical shift is concentration-dependent; its disappearance upon D₂O exchange confirms its identity.[2][3]

-

¹³C NMR Spectroscopy: The chemical shifts of carbon atoms provide information about the hybridization and electronic environment. Carbons directly attached to the nitrogen atom are deshielded and appear in the 10-65 ppm region.[2]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: 2D NOESY experiments can identify protons that are close in space, providing crucial distance constraints for determining the three-dimensional structure and relative orientation of the substituents.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data using appropriate software. Integrate proton signals, determine chemical shifts, and measure coupling constants. Analyze cross-peaks in 2D spectra to establish connectivity and spatial proximities.

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vibrational frequencies of specific bonds are sensitive to the molecular conformation.

-

N-H Stretch: A secondary amine will show a single, weak absorption band in the region of 3350-3310 cm⁻¹.[3][4][5]

-

C≡C Stretch: The internal alkyne will exhibit a weak to medium stretching vibration around 2260-2190 cm⁻¹.

-

C=C Stretch: The alkene C=C stretch will appear in the 1680-1640 cm⁻¹ region.[6]

-

C-N Stretch: The C-N stretching vibration for aliphatic amines is observed in the 1250-1020 cm⁻¹ range.[4]

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

3.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most precise information about the molecular geometry in the solid state, including bond lengths, bond angles, and dihedral angles.

Experimental Protocol for X-ray Crystallography:

-

Crystal Growth: Grow single crystals of this compound or a suitable salt derivative from an appropriate solvent system.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

Computational Modeling

Computational chemistry provides a powerful complementary approach to experimental studies for exploring the conformational landscape.

Workflow for Computational Conformational Analysis:

-

Conformational Search: Perform a systematic or stochastic conformational search using molecular mechanics (e.g., with MMFF or OPLS force fields) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and frequency calculations using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Analysis of Results: Analyze the relative energies of the optimized conformers to determine their populations at a given temperature. Compare the calculated geometric parameters (bond lengths, angles, dihedrals) and spectroscopic properties (NMR chemical shifts, IR frequencies) with experimental data to validate the computational model.

Data Presentation

The quantitative data obtained from experimental and computational studies should be summarized in clearly structured tables for easy comparison.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| =CH₂ | 5.0 - 5.3 | d, d |

| -CH= | 5.7 - 6.0 | m |

| -CH₂- (allyl) | 3.2 - 3.4 | d |

| -CH₂- (butynyl) | 3.3 - 3.5 | q |

| ≡C-CH₃ | 1.8 - 2.0 | t |

| N-H | 0.5 - 5.0 | br s |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift Range (ppm) |

|---|---|

| =CH₂ | 115 - 120 |

| -CH= | 130 - 135 |

| -CH₂- (allyl) | 50 - 55 |

| -CH₂- (butynyl) | 35 - 40 |

| -C≡ | 75 - 85 |

| ≡C- | 70 - 80 |

| ≡C-CH₃ | 3 - 5 |

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3350 - 3310 (weak) |

| C-H (sp²) | Stretch | 3100 - 3010 |

| C-H (sp³) | Stretch | 2960 - 2850 |

| C≡C | Stretch | 2260 - 2190 (weak) |

| C=C | Stretch | 1680 - 1640 |

| N-H | Bend | 1650 - 1580 |

| C-N | Stretch | 1250 - 1020 |

Visualizations

Diagram 1: Synthesis of this compound

Caption: A possible synthetic route to this compound.

Diagram 2: Conformational Analysis Workflow

Caption: Integrated workflow for conformational analysis.

Diagram 3: Key Rotatable Bonds

Caption: Rotatable bonds defining the conformation.

References

- 1. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis and Characterization of Allyl-but-2-ynyl-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the novel secondary amine, Allyl-but-2-ynyl-amine. This document outlines a plausible synthetic route based on established chemical principles, alongside predicted analytical data to aid in its identification and purification. The information presented is intended to serve as a foundational resource for researchers interested in the synthesis of novel propargylamines and their potential applications in medicinal chemistry and drug development.

Introduction

Propargylamines are a significant class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of biologically active molecules and natural products.[1] Their derivatives have shown promise in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.[2] The presence of both an alkyne and an amine functional group allows for diverse chemical modifications, making them valuable intermediates in medicinal chemistry.[3][4] This guide focuses on the synthesis and characterization of a specific propargylamine, this compound, which incorporates an additional reactive allyl group.

Proposed Synthesis of this compound

A straightforward and commonly employed method for the synthesis of N-substituted amines is the N-alkylation of a primary amine with an appropriate alkyl halide.[5] For the synthesis of this compound, a proposed route involves the reaction of allylamine with 1-bromo-2-butyne in the presence of a suitable base to neutralize the hydrogen bromide byproduct.

Reaction Scheme:

Experimental Protocol: N-Alkylation of Allylamine

This protocol is a proposed method and may require optimization.

Materials:

-

Allylamine (C₃H₇N)

-

1-Bromo-2-butyne (C₄H₅Br)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Diethyl ether ((C₂H₅)₂O)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 equivalents).

-

Add anhydrous acetonitrile to the flask, followed by allylamine (1.2 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Slowly add 1-bromo-2-butyne (1.0 equivalent) to the stirring suspension.

-

Heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of diethyl ether.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Characterization of this compound

The following sections detail the predicted analytical data for the characterization of the target compound based on the known spectral properties of its constituent functional groups and related molecules.[2][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 5.9 | ddt | 1H | -CH=CH₂ |

| ~ 5.2 | dd | 1H | -CH=CH₂ (trans) |

| ~ 5.1 | dd | 1H | -CH=CH₂ (cis) |

| ~ 3.3 | d | 2H | -NH-CH₂-CH= |

| ~ 3.2 | q | 2H | -NH-CH₂-C≡ |

| ~ 1.8 | t | 3H | -C≡C-CH₃ |

| ~ 1.5 | br s | 1H | -NH- |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 135 | -C H=CH₂ |

| ~ 117 | -CH=C H₂ |

| ~ 80 | -CH₂-C ≡C- |

| ~ 75 | -C≡C -CH₃ |

| ~ 52 | -NH-C H₂-CH= |

| ~ 40 | -NH-C H₂-C≡ |

| ~ 4 | -C≡C-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the amine, alkene, and alkyne functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~ 3300 - 3400 | Weak-Medium | N-H | Stretch |

| ~ 3080 | Medium | =C-H | Stretch |

| ~ 2920 | Medium | C-H (sp³) | Stretch |

| ~ 2240 | Weak | -C≡C- | Stretch (Internal Alkyne) |

| ~ 1645 | Medium | C=C | Stretch |

| ~ 1430 | Medium | -CH₂- | Bend |

| ~ 990, 915 | Strong | =C-H | Bend (Out-of-plane) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 109 | [M]⁺ (Molecular Ion) |

| 108 | [M-H]⁺ |

| 94 | [M-CH₃]⁺ |

| 82 | [M-C₂H₃]⁺ |

| 68 | [M-C₃H₅]⁺ |

Applications in Medicinal Chemistry

Propargylamines are key intermediates in the synthesis of various nitrogen-containing heterocyclic compounds which are of significant interest in drug discovery.[1] The presence of both an allyl and a butynyl group in this compound offers multiple points for further chemical elaboration, making it a potentially valuable scaffold for the generation of compound libraries for high-throughput screening.

Potential Signaling Pathway Interactions

While the specific biological targets of this compound are unknown, propargylamine derivatives are known to act as inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters.[10] The structural features of this compound suggest it could be investigated for similar activities.

Caption: Potential role of propargylamines in neuropharmacology.

Conclusion

This technical guide provides a theoretical framework for the synthesis and characterization of this compound. The proposed N-alkylation method offers a viable route to this novel compound. The predicted spectral data serves as a reference for its identification and purity assessment. The unique combination of reactive functional groups in this compound makes it an attractive candidate for further investigation in the development of new therapeutic agents and chemical probes. Researchers are encouraged to use this guide as a starting point for the practical synthesis and exploration of the chemical and biological properties of this and related molecules.

References

- 1. phytojournal.com [phytojournal.com]

- 2. Allylamine(107-11-9) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Propargylamine - Wikipedia [en.wikipedia.org]

- 6. 2-Butyn-1-ol(764-01-2) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Butyn-1-ol | C4H6O | CID 12991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. massbank.eu [massbank.eu]

- 10. Inversion of selectivity of N-substituted propargylamine monoamine oxidase inhibitors following structural modifications to quaternary salts - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of N-allylpropargylamine (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-allylpropargylamine, systematically known as N-prop-2-ynylprop-2-en-1-amine, is a secondary amine containing both an allyl and a propargyl group. Its unique bifunctional nature makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a monomer in polymer chemistry. An understanding of its physical properties is crucial for its effective use in research and development, including for reaction setup, purification, and storage.

This technical guide provides available data on the physical properties of N-allylpropargylamine and details the standard experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₉N | - |

| Molecular Weight | 95.14 g/mol | PubChem |

| CAS Number | 42268-68-8 | PubChem |

| IUPAC Name | N-prop-2-ynylprop-2-en-1-amine | PubChem |

| Synonyms | Allylpropargylamine, N-(2-Propynyl)-2-propen-1-amine | PubChem |

Note: The table presents computed and identifying information. Experimental boiling point and density are not cited in the searched literature.

Experimental Protocols for Physical Property Determination

Given the absence of readily available experimental data, this section details the standard methodologies for determining the boiling point and density of a liquid amine like N-allylpropargylamine.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For amines, several methods are suitable.

1. Simple Distillation Method:

This method is appropriate for determining the boiling point of a relatively pure liquid sample.

-

Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.

-

Procedure:

-

The N-allylpropargylamine sample (typically >5 mL) is placed in the distilling flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distilling flask leading to the condenser.

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.

-

The atmospheric pressure should be recorded as the boiling point is pressure-dependent.

-

2. Thiele Tube Method:

This micro-method is ideal when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (Durham tube), and a capillary tube sealed at one end.

-

Procedure:

-

A small amount of N-allylpropargylamine is placed in the small test tube.

-

The capillary tube is placed in the test tube with the open end down.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

The Thiele tube is heated gently at the side arm.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is stopped, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Determination of Density

Density is the mass per unit volume of a substance. For liquids, a vibrating tube densimeter provides highly accurate measurements.

-

Apparatus: A calibrated vibrating tube densimeter.

-

Procedure:

-

The instrument is calibrated using fluids of known density, such as dry air and deionized water.

-

The N-allylpropargylamine sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present.

-

The instrument measures the oscillation period of the U-shaped tube containing the sample.

-

The density is calculated automatically by the instrument based on the oscillation period and the calibration constants.

-

The temperature of the measurement is precisely controlled by the instrument and must be recorded.

-

Visualizations

Synthesis of N-Allylpropargylamine

The following diagram illustrates a typical synthetic route to N-allylpropargylamine.

Solubility of Allyl-but-2-ynyl-amine in organic solvents

An In-depth Technical Guide to the Solubility of Allyl-but-2-ynyl-amine in Organic Solvents

Disclaimer: No experimental solubility data for this compound has been published in the peer-reviewed literature to date. The information presented in this guide is based on established principles of physical organic chemistry and extrapolated from data on structurally analogous compounds. The provided experimental protocols are standardized methods for determining solubility.

Introduction

This compound is a secondary amine featuring both an allyl and a but-2-ynyl functional group. Its unique structure, combining the reactivity of an amine with the functionalities of an alkene and an alkyne, makes it a molecule of interest in synthetic chemistry, materials science, and potentially as a building block in drug development. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification, and formulation.

This technical guide provides a comprehensive theoretical assessment of the solubility of this compound across a range of common organic solvents. Furthermore, it details standardized experimental protocols for the quantitative determination of its solubility, offering a practical framework for researchers.

Theoretical Solubility Profile of this compound

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent. The structure of this compound (C₇H₁₁N) contains:

-

A polar secondary amine group (-NH-) : This group can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair).

-

Nonpolar hydrocarbon moieties : The molecule consists of a seven-carbon backbone (a three-carbon allyl group and a four-carbon butynyl group), which imparts significant nonpolar, hydrophobic character.

Based on this structure, the following solubility profile is predicted:

-

Nonpolar Solvents (e.g., Hexane, Toluene, Benzene): Alkenes and alkynes are generally soluble in nonpolar organic solvents.[1][2][3] The substantial hydrocarbon portion of this compound is expected to interact favorably with these solvents through London dispersion forces, leading to high solubility or miscibility.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF)): These solvents possess dipoles and can act as hydrogen bond acceptors. The polar amine group of the solute can engage in dipole-dipole interactions and hydrogen bonding with these solvents. Consequently, high solubility is anticipated in this class of solvents. Aliphatic amines generally show significant solubility in polar organic solvents.[4][5]

Predicted Solubility Data

The following table summarizes the predicted solubility of this compound in various organic solvents. This data is for estimation purposes and should be confirmed experimentally.

| Solvent | Solvent Type | Predicted Solubility |

| Hexane | Nonpolar | High / Miscible |

| Toluene | Nonpolar (Aromatic) | High / Miscible |

| Diethyl Ether | Weakly Polar | High / Miscible |

| Chloroform | Weakly Polar | High / Miscible |

| Ethyl Acetate | Polar Aprotic | High / Miscible |

| Acetone | Polar Aprotic | High / Miscible |

| Tetrahydrofuran (THF) | Polar Aprotic | High / Miscible |

| Acetonitrile | Polar Aprotic | High / Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High / Miscible |

| Methanol | Polar Protic | High / Miscible |

| Ethanol | Polar Protic | High / Miscible |

| Water | Polar Protic | Low / Sparingly Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following are detailed protocols adaptable for this compound.

Method 1: Gravimetric Shake-Flask Method

This method determines the equilibrium solubility and is considered a gold standard for accuracy.[8][9]

4.1.1 Principle An excess amount of the solute is agitated in a solvent for an extended period to achieve equilibrium, forming a saturated solution. A known volume of the saturated solution is then isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

4.1.2 Materials and Equipment

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance (±0.01 mg)

-

Calibrated volumetric pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Vacuum oven or desiccator

4.1.3 Procedure

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. An excess is confirmed by the presence of an undissolved phase.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24-48 hours).

-

After agitation, allow the vial to rest at the set temperature for at least 2 hours to allow undissolved material to settle.

-

Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant using a calibrated pipette, ensuring no undissolved material is transferred. For accuracy, filter the supernatant through a syringe filter compatible with the solvent.

-

Transfer the clear filtrate to a pre-weighed, clean, and dry evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the solute.

-

Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and then weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.[10]

4.1.4 Calculation

-

Mass of solute = (Mass of dish + residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of filtrate in L)

Method 2: UV-Visible Spectrophotometry

This method is suitable for high-throughput screening and requires the solute to possess a UV-absorbing chromophore.[11][12]

4.2.1 Principle The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and comparing it to a standard calibration curve, according to the Beer-Lambert Law.

4.2.2 Materials and Equipment

-

UV-Vis Spectrophotometer (plate reader or cuvette-based)

-

Quartz cuvettes or UV-transparent microplates

-

All materials listed in section 4.1.2

4.2.3 Procedure

-

Determine λ_max: Prepare a dilute solution of this compound in the chosen solvent and scan across the UV-Vis spectrum (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λ_max).

-

Prepare a Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform serial dilutions to create a series of standards (at least 5 concentrations).

-

Measure the absorbance of each standard at λ_max.

-

Plot absorbance versus concentration and determine the linear regression equation.

-

-

Prepare and Analyze Saturated Solution:

-

Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.

-

Dilute the filtrate with a known factor to ensure the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at λ_max.

-

-

Calculation

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the solubility of the original saturated solution.

-

Method 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for determining concentration, especially for complex mixtures or compounds with poor UV absorbance (if an appropriate detector is used).[13][14]

4.3.1 Principle The concentration of the solute in a saturated solution is quantified by separating it from any impurities on an HPLC column and measuring the detector response against a calibration curve.

4.3.2 Materials and Equipment

-

HPLC system with a suitable detector (e.g., UV, MS, ELSD)

-

Appropriate HPLC column and mobile phase

-

All materials listed in section 4.1.2

4.3.3 Procedure

-

Develop an HPLC Method: Develop a method capable of separating and quantifying this compound. This involves selecting an appropriate column, mobile phase, flow rate, and detector settings.

-

Prepare a Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Plot the peak area versus concentration to generate a calibration curve.

-

Prepare and Analyze Saturated Solution:

-

Follow steps 1-5 from the Gravimetric Method (Section 4.1.3) to prepare a saturated solution and obtain a clear filtrate.

-

Dilute the filtrate with a known factor to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation

-

Calculate the concentration in the diluted sample using the calibration curve.

-

Multiply by the dilution factor to find the final solubility.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a novel compound like this compound.

Caption: Logical workflow for solubility determination.

References

- 1. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 2. Physical Properties of Alkenes | OpenOChem Learn [learn.openochem.org]

- 3. organicmystery.com [organicmystery.com]

- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 7. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. scribd.com [scribd.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. researchgate.net [researchgate.net]

- 12. rjptonline.org [rjptonline.org]

- 13. researchgate.net [researchgate.net]

- 14. bohrium.com [bohrium.com]

Quantum Chemical Calculations for Allyl-but-2-ynyl-amine: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Allyl-but-2-ynyl-amine is a secondary amine featuring two reactive functional groups: an allyl group and a butynyl group. This combination makes it a molecule of interest for synthetic chemistry, materials science, and as a potential pharmacophore. Understanding its three-dimensional structure, electronic properties, and reactivity is crucial for harnessing its potential. This technical guide outlines the theoretical framework for a comprehensive investigation of this compound using quantum chemical calculations, complemented by protocols for experimental synthesis and validation.

Introduction to this compound

This compound (C₇H₁₁N) is an organic molecule characterized by the presence of a prop-2-en-1-yl (allyl) group and a but-2-yn-1-yl group attached to a central nitrogen atom. The allyl group is a versatile building block in organic synthesis, while the alkyne moiety is known for its utility in click chemistry and as a component in various bioactive compounds. The unique electronic and structural properties conferred by these unsaturated groups make a detailed theoretical and experimental analysis essential for predicting its behavior and designing applications.

Quantum chemical calculations provide invaluable insights into molecular properties at the atomic level, including stable conformations, vibrational frequencies (IR spectra), and electronic characteristics (e.g., reactivity sites, orbital energies). This guide details the computational methodologies and experimental protocols necessary for a thorough characterization of this compound.

Molecular Properties

A foundational step in any computational study is the definition of the molecule's basic properties. The table below summarizes the key identifiers for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₁N |

| Molecular Weight | 109.17 g/mol |

| Canonical SMILES | CC#CCNCC=C |

| InChI Key | (Generated upon structure validation) |

| Functional Groups | Secondary Amine, Alkene, Alkyne |

| Physical State (Predicted) | Liquid at STP |

Quantum Chemical Computational Methodology

A robust computational study of this compound involves a multi-step workflow to determine its structural, vibrational, and electronic properties.

Software and Theoretical Level

The calculations would be performed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the recommended method due to its excellent balance of accuracy and computational cost for a molecule of this size.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a reliable choice for general-purpose calculations. For more refined energy calculations, a range-separated functional like M06-2X could be employed.

-

Basis Set: The Pople-style basis set 6-311+G(d,p) is recommended. It includes diffuse functions (+) to accurately describe the lone pair on the nitrogen and polarization functions (d,p) to account for the anisotropic electron distribution in the π-systems.

Computational Workflow

The logical flow of the computational investigation is depicted below.

Predicted Data and Analysis (Illustrative)

The following tables present the kind of quantitative data that would be generated from the proposed calculations. The values are illustrative and serve as a template for presenting results.

Table 1: Predicted Geometric Parameters (Optimized Structure)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C≡C | ~1.21 Å |

| C=C | ~1.34 Å | |

| C-N (Allyl) | ~1.46 Å | |

| C-N (Butynyl) | ~1.47 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | C-N-C | ~114° |

| C-C≡C | ~178° |

Table 2: Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| N-H Stretch | ~3350 cm⁻¹ | Stretching of the amine N-H bond |

| C-H Stretch (sp) | ~3300 cm⁻¹ | Stretching of the acetylenic C-H bond |

| C-H Stretch (sp²) | ~3080 cm⁻¹ | Stretching of the vinylic C-H bonds |

| C≡C Stretch | ~2240 cm⁻¹ | Characteristic alkyne stretch |

| C=C Stretch | ~1645 cm⁻¹ | Characteristic alkene stretch |

| N-H Bend | ~1580 cm⁻¹ | Bending (scissoring) of the N-H bond |

Table 3: Predicted Electronic Properties

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ~ 0.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | ~ 7.3 eV | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Dipole Moment | ~ 1.2 Debye | Measures the molecule's overall polarity. |

| NBO Charge on N | ~ -0.45 e | Natural Bond Orbital charge, indicating the nucleophilic nature of the nitrogen atom. |

Experimental Synthesis and Validation

Theoretical predictions must be validated by experimental data. A plausible synthetic route and standard characterization protocols are detailed below.

Synthesis Protocol: Nucleophilic Substitution

A common method for synthesizing secondary amines is the alkylation of a primary amine. Here, allylamine can be reacted with 1-bromo-2-butyne.

Materials:

-

Allylamine (1.2 equivalents)

-

1-Bromo-2-butyne (1.0 equivalent)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents) as a base

-

Acetonitrile (CH₃CN) as the solvent

-

Diethyl ether and saturated sodium bicarbonate solution for workup

Procedure:

-

To a solution of allylamine in acetonitrile, add potassium carbonate.

-

Cool the mixture to 0 °C in an ice bath.

-

Add 1-bromo-2-butyne dropwise to the stirred suspension over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove K₂CO₃.

-

Evaporate the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between diethyl ether and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the product using flash column chromatography.

Experimental Characterization Protocols

-

FT-IR Spectroscopy:

-

Sample Preparation: A small drop of the purified liquid product is placed between two sodium chloride (NaCl) plates to form a thin film.

-

Analysis: The sample is analyzed using an FT-IR spectrometer. The resulting spectrum should be compared with the predicted frequencies (Table 2), looking for characteristic peaks of C≡C (~2240 cm⁻¹), C=C (~1645 cm⁻¹), and N-H (~3350 cm⁻¹) stretches.

-

-

NMR Spectroscopy (¹H and ¹³C):

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated chloroform (CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, multiplicities, and integration values in the ¹H spectrum, along with the number and shifts of signals in the ¹³C spectrum, will be used to confirm the molecular structure.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the product in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mass-to-charge ratio (m/z) of the molecular ion. The result should confirm the calculated molecular weight of 109.17 g/mol .

-

Potential Applications and Reactivity Pathways

The dual functionality of this compound opens up several avenues for its use. The amine can act as a nucleophile or base, while the unsaturated groups can undergo various addition and coupling reactions. For instance, in a biological context, the amine could interact with acidic residues in an enzyme's active site, forming hydrogen bonds or salt bridges.

Conclusion

The comprehensive study of this compound, integrating quantum chemical calculations with empirical synthesis and characterization, provides a powerful approach to understanding and utilizing this versatile molecule. The theoretical data on geometry, electronic structure, and vibrational spectra serve as a predictive guide for experimental work, while experimental results provide the necessary validation for the computational models. This synergistic strategy is fundamental to modern chemical research and is essential for the rational design of new molecules in drug discovery and materials science.

A Technical Guide to the Thermochemical Profile of N-allyl-N-(but-2-yn-1-yl)amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the methodologies used to determine the thermochemical properties of N-allyl-N-(but-2-yn-1-yl)amine. Due to a lack of publicly available experimental data for this specific compound, this guide focuses on the established experimental and computational protocols for characterizing the thermochemistry of secondary amines. Detailed descriptions of combustion calorimetry for determining the standard enthalpy of formation, differential scanning calorimetry for heat capacity and phase change enthalpies, and computational chemistry for a theoretical estimation of thermochemical data are presented. This whitepaper aims to equip researchers with the necessary theoretical framework and practical considerations for obtaining the thermochemical data for N-allyl-N-(but-2-yn-1-yl)amine and related molecules, which is crucial for reaction modeling, safety analysis, and process design in drug development and chemical synthesis.

Introduction

N-allyl-N-(but-2-yn-1-yl)amine is a secondary amine containing both an allyl and a butynyl functional group. The thermochemical properties of this molecule, such as its standard enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacity (Cp), are essential for a variety of applications in chemical research and development. This data is critical for predicting the thermodynamics of reactions, designing safe and efficient chemical processes, and understanding the molecule's stability.

As of the date of this publication, specific experimental thermochemical data for N-allyl-N-(but-2-yn-1-yl)amine are not available in the public domain. Therefore, this technical guide provides a detailed overview of the standard methodologies that can be employed to determine these crucial parameters. The following sections will detail both experimental and computational approaches applicable to this and similar organic molecules.

Data Presentation

While specific quantitative data for N-allyl-N-(but-2-yn-1-yl)amine is not available, the following tables outline the key thermochemical parameters that would be determined through the methodologies described in this guide. These tables serve as a template for the presentation of data once it is obtained.

Table 1: Enthalpy and Gibbs Free Energy of Formation

| Parameter | Symbol | Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (gas) | ΔfH°(g) | To be determined | Combustion Calorimetry / Computational |

| Standard Enthalpy of Formation (liquid) | ΔfH°(l) | To be determined | Combustion Calorimetry / Computational |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG°(g) | To be determined | Computational |

Table 2: Entropy and Heat Capacity

| Parameter | Symbol | Value (J/mol·K) | Method |

| Standard Molar Entropy (gas) | S°(g) | To be determined | Computational |

| Molar Heat Capacity (gas) | Cp(g) | To be determined | DSC / Computational |

| Molar Heat Capacity (liquid) | Cp(l) | To be determined | DSC / Computational |

Experimental Protocols

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a sealed container known as a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of N-allyl-N-(but-2-yn-1-yl)amine (typically in a gelatin capsule for liquids) is placed in the sample holder of the calorimeter bomb. A known length of ignition wire is connected to the electrodes, with a portion in contact with the sample.

-

Bomb Sealing and Pressurization: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in a well-insulated water jacket of known volume. The temperature of the water is monitored with a high-precision thermometer.

-

Combustion and Data Acquisition: The sample is ignited by passing an electric current through the wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system (C_cal) is determined by burning a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample is calculated from the observed temperature change (ΔT). Corrections are made for the heat of ignition and the formation of nitric acid from any nitrogen present in the sample or atmosphere. The standard enthalpy of combustion (ΔcH°) is then calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is determined using Hess's Law, from the standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

CAS number 42268-68-8 properties and hazards

An In-depth Technical Guide to CAS Number 42268-68-8

Chemical Identification and Overview

The compound identified by CAS number 42268-68-8 is N-prop-2-ynylprop-2-en-1-amine .[1][2] It is also commonly referred to as Allyl-prop-2-ynyl-amine or N-allylpropargylamine.[2][3][4] This secondary amine features both an allyl group (prop-2-en-1-yl) and a propargyl group (prop-2-yn-1-yl) attached to the nitrogen atom. Its unique structure, containing two reactive unsaturated hydrocarbon moieties, makes it a valuable intermediate in chemical synthesis and a subject of interest in biological research.[3][5]

The free base form is registered under CAS number 42268-68-8, while its hydrochloride salt is identified by CAS number 1158414-22-2.[3] This guide focuses on the properties and hazards of the free base, N-prop-2-ynylprop-2-en-1-amine.

Physicochemical Properties

The fundamental physical and chemical properties of N-prop-2-ynylprop-2-en-1-amine are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N | [1][2] |

| Molecular Weight | 95.14 g/mol | [1][2][3] |

| Density | 0.825 g/cm³ | [1][3] |

| Boiling Point | 130.8°C at 760 mmHg 48-50°C at 37 mmHg | [1][3] |

| Flash Point | 24.8°C | [1] |

| LogP | 0.78610 | [1] |

| Refractive Index | 1.45 | [1] |

| SMILES | C=CCNCC#C | [2][3] |

| InChIKey | RGVPSBWHTNATMF-UHFFFAOYSA-N | [2][3] |

Hazards and Toxicological Profile

Understanding the hazards associated with N-prop-2-ynylprop-2-en-1-amine is critical for ensuring laboratory safety. While comprehensive toxicological data is limited, the available information indicates that it is a hazardous substance requiring careful handling.[4][6]

GHS Classification

The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.

| Hazard Class | Hazard Statement Code | Description |

| Flammable Liquids | H225 | Highly flammable liquid and vapor |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled |

| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

Note: There is variability in the reported skin/eye hazard classifications, ranging from irritation (H315/H319) to severe corrosion (H314).[6][7] Users should handle the substance with precautions suitable for the most severe classification.

Safety and Handling

Proper personal protective equipment (PPE) and engineering controls are mandatory when working with this chemical.

| Aspect | Recommendation | Reference |

| Ventilation | Handle in a well-ventilated place, preferably within a chemical fume hood. | [4] |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves are required. | [4] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. | [4] |

| Hygiene | Wash hands thoroughly before and after use. Do not eat, drink, or smoke in the work area. | [4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep refrigerated to maintain product quality. | [4][8] |

| Incompatibilities | Strong oxidizing agents, acids, bases, alcohols, amines, copper, and water. | [8] |

First Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [4] |

| Skin Contact | Immediately take off all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention. | [4] |

| Eye Contact | Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [4] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4] |

Synthesis and Experimental Workflows

Synthesis Pathway

A common method for the preparation of N-prop-2-ynylprop-2-en-1-amine is through the direct alkylation of allylamine.[3] This involves reacting allylamine with a propargyl halide, such as 3-bromopropyne or 3-chloropropyne.[1]

Experimental Protocols and Biological Activity

While specific experimental protocols for the free base (CAS 42268-68-8) are not detailed in the available literature, research on its hydrochloride salt provides insights into its potential biological activity.[3] Studies suggest it can modulate enzyme activities, potentially by forming Schiff bases with aminotransferases, and affect cellular signaling pathways, which can alter gene expression and metabolic processes.[3]

Researchers investigating the biological effects of this compound would typically follow a multi-stage workflow to characterize its mechanism of action.

References

- 1. N-prop-2-ynylprop-2-en-1-amine | CAS#:42268-68-8 | Chemsrc [chemsrc.com]

- 2. n-Prop-2-yn-1-ylprop-2-en-1-amine | C6H9N | CID 3803614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Allyl-prop-2-ynyl-amine hydrochloride | 1158414-22-2 | Benchchem [benchchem.com]

- 4. ALLYL-PROP-2-YNYL-AMINE SDS, 42268-68-8 Safety Data Sheets - ECHEMI [echemi.com]

- 5. bio-fount.com [bio-fount.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. AB217079 | CAS 42268-68-8 – abcr Gute Chemie [abcr.com]

- 8. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-Allyl-N-(but-2-yn-1-yl)amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of N-allyl-N-(but-2-yn-1-yl)amine, a secondary amine containing both allyl and butynyl functional groups. These motifs are valuable in medicinal chemistry and materials science. The primary synthetic route detailed is the selective mono-N-alkylation of but-2-yn-1-amine with allyl bromide. An alternative, multi-step pathway beginning from propargylamine is also discussed to address the specified, though likely misinterpreted, starting material.

Introduction and Synthetic Strategy

Propargylamines are a critical class of compounds in organic synthesis and are recognized as important pharmacophores in various drug candidates.[1] The target molecule, N-allyl-N-(but-2-yn-1-yl)amine, incorporates two versatile functional groups: an internal alkyne and a terminal alkene. These groups can undergo a wide range of further chemical transformations, making the target molecule a valuable building block for the synthesis of more complex nitrogen-containing heterocycles and other bioactive molecules.

The most direct and efficient synthesis of N-allyl-N-(but-2-yn-1-yl)amine is the nucleophilic substitution reaction between but-2-yn-1-amine and an allyl halide, such as allyl bromide. A significant challenge in the N-alkylation of primary amines is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the primary starting material, leading to the formation of a tertiary amine.[2][3]

To achieve selective mono-alkylation, reaction conditions must be carefully controlled. One effective strategy involves using the hydrobromide salt of the primary amine. A suitable base can then preferentially deprotonate the primary amine salt, allowing it to react, while the newly formed, more basic secondary amine is immediately protonated, preventing it from participating in further alkylation.[4][5]

Note on Starting Material: The specified starting material, propargylamine (HC≡C-CH₂-NH₂), differs from the but-2-yn-1-amine (CH₃-C≡C-CH₂-NH₂) backbone of the target molecule. A direct conversion is not feasible. Therefore, this protocol focuses on the synthesis from the more logical precursor, but-2-yn-1-amine. A potential, more complex route to first synthesize but-2-yn-1-amine from propargylamine is outlined in Section 5.

Proposed Synthetic Route: N-Allylation of but-2-yn-1-amine

The recommended synthesis proceeds via the N-alkylation of but-2-yn-1-amine with allyl bromide in the presence of a base.

Figure 1: Proposed synthesis of N-Allyl-N-(but-2-yn-1-yl)amine.

Experimental Protocol

This protocol is adapted from general procedures for the selective mono-N-alkylation of primary amines.[6]

Materials:

-

but-2-yn-1-amine (1.0 eq)

-

Allyl bromide (1.0 - 1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Procedure:

-

To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add but-2-yn-1-amine (1.0 eq) and anhydrous DMF (or acetonitrile) to make a ~0.5 M solution.

-

Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add allyl bromide (1.0 eq) dropwise to the stirring mixture over 15-20 minutes.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-24 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to isolate the desired N-allyl-N-(but-2-yn-1-yl)amine.

Data Presentation

The following table summarizes expected outcomes for the N-alkylation of a primary amine, based on literature for similar reactions.[6]

| Parameter | Value/Range | Notes |

| Starting Material | but-2-yn-1-amine | Primary amine |

| Alkylating Agent | Allyl bromide | Primary alkyl halide |

| Base | K₂CO₃ or Et₃N | Mild inorganic or organic base |

| Solvent | DMF, Acetonitrile | Aprotic polar solvent preferred |

| Temperature (°C) | 20 - 25 | Mild conditions to improve selectivity[6] |

| Reaction Time (h) | 12 - 24 | Varies based on substrates |

| Yield (%) | 65 - 85 | Typical for selective mono-alkylation[6] |

| Purity | >95% | After chromatographic purification |

Alternative Synthetic Route from Propargylamine

To synthesize the target compound from propargylamine as specified, a two-step sequence is necessary. This involves first modifying the alkyne backbone and then performing the N-allylation.

Figure 2: Multi-step workflow from Propargylamine.

-

Protection of the Amine: The primary amine of propargylamine is first protected, for example, as a tert-butyloxycarbonyl (Boc) carbamate, to prevent it from reacting with the strong base in the next step.

-

C-Alkylation of the Terminal Alkyne: The protected propargylamine is treated with a strong base (e.g., n-butyllithium) at low temperature to deprotonate the terminal alkyne, forming a lithium acetylide. This is then reacted with an electrophile, such as methyl iodide, to form the but-2-ynyl carbon skeleton.

-

Deprotection: The protecting group is removed (e.g., using trifluoroacetic acid for a Boc group) to regenerate the primary amine, yielding but-2-yn-1-amine.

-

N-Allylation: The resulting but-2-yn-1-amine is then N-allylated as described in the main protocol (Section 3).

References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Selective N -alkylation of primary amines with R–NH 2 ·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01915F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Metal-Catalyzed Synthesis of Propargylamines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propargylamines are a critical class of organic compounds characterized by an amino group attached to a propargyl moiety (a C₃H₃ group with a carbon-carbon triple bond). Their unique structural features make them highly versatile building blocks in organic synthesis and confer upon them significant biological activity. This has led to their extensive use in medicinal chemistry and drug development, where they are found in the core structure of several pharmaceuticals. For instance, propargylamine derivatives are utilized as inhibitors of monoamine oxidase (MAO), enzymes whose dysregulation is implicated in neurological disorders such as Parkinson's and Alzheimer's diseases. Beyond pharmaceuticals, propargylamines serve as valuable intermediates in the synthesis of complex nitrogen-containing heterocycles, natural products, and functional materials.

The direct synthesis of propargylamines through multicomponent reactions has emerged as a highly efficient and atom-economical strategy. Among these, the metal-catalyzed three-component coupling of an aldehyde, an alkyne, and an amine, commonly known as the A³ coupling reaction, and the analogous reaction with a ketone (KA² coupling), are the most prominent methods. These one-pot reactions allow for the rapid construction of molecular complexity from simple, readily available starting materials.

A variety of transition metals, including copper, gold, silver, iron, and zinc, have been successfully employed to catalyze these transformations. The choice of metal catalyst significantly influences the reaction's efficiency, substrate scope, and reaction conditions.

-

Copper catalysts are widely used due to their low cost, high catalytic activity, and functional group tolerance.[1][2] Both copper(I) and copper(II) salts and complexes have been proven effective.

-

Gold catalysts often exhibit unique reactivity and can catalyze the reaction under very mild conditions, sometimes even in water.[3][4] They are particularly useful for the synthesis of complex molecules.

-

Silver catalysts have also been shown to be effective, often providing complementary reactivity to copper and gold.[5]

-

Iron catalysts are gaining attention as a more sustainable and environmentally benign alternative due to iron's natural abundance and low toxicity.[6]

-

Zinc catalysts have been successfully applied, particularly in the more challenging KA² coupling reactions.[7][8]

The selection of the appropriate catalytic system depends on the specific substrates and the desired outcome of the synthesis. Factors such as catalyst loading, reaction temperature, solvent, and the use of ligands can be optimized to achieve high yields and, in the case of chiral catalysts, high enantioselectivity.[1][9]

Reaction Mechanisms and Experimental Workflows

The general mechanism for the metal-catalyzed A³ coupling reaction involves the activation of the terminal alkyne by the metal catalyst to form a metal acetylide. Concurrently, the aldehyde and amine react to form an iminium ion intermediate. The metal acetylide then acts as a nucleophile, attacking the iminium ion to form the propargylamine product and regenerate the catalyst.[5]

General A³ Coupling Mechanism

Caption: General mechanism of the metal-catalyzed A³ coupling reaction.

Experimental Workflow for Propargylamine Synthesis

Caption: A typical experimental workflow for metal-catalyzed propargylamine synthesis.

Quantitative Data Summary

The following tables summarize the performance of various metal catalysts in the A³ and KA² coupling reactions, providing a comparative overview of their efficiency under different conditions.

Table 1: Comparison of Metal Catalysts in the A³ Coupling of Benzaldehyde, Piperidine, and Phenylacetylene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| CuBr | 5 | Toluene | RT | 12 | 95 | [9] |

| CuI | 1 | Water | 100 | 2 | 92 | [10] |

| CuCl₂ | 5 | None | 110 | 1 | 94 | [11] |

| AuCl₃ | 1 | Water | 80 | 0.5 | 98 | [3] |

| AgI | 3 | Water | 100 | 12 | 85 | [11] |

| FeCl₃ | 10 | None | 120 | 6 | 91 | [6] |

| Zn(OTf)₂ | 5 | None | 100 | 2.5 | 95 | [11] |

RT = Room Temperature

Table 2: Substrate Scope for Copper-Catalyzed A³ Coupling

| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | CuBr (5) | 98 | [9] |

| 4-Methoxybenzaldehyde | Piperidine | Phenylacetylene | CuBr (5) | 92 | [9] |

| Cyclohexanecarboxaldehyde | Morpholine | Phenylacetylene | CuI (1) | 95 | [10] |

| Benzaldehyde | Pyrrolidine | 1-Hexyne | CuCl₂ (5) | 88 | [11] |

| Benzaldehyde | Diethylamine | Phenylacetylene | CuBr (5) | 85 | [9] |

Table 3: Comparison of Catalysts in the KA² Coupling of Cyclohexanone, Piperidine, and Phenylacetylene

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cu(OTf)₂ | 10 | Toluene | 110 | 24 | 79 | [11] |

| Zn(OAc)₂ | 10 | Toluene | 120 | 8 | 96 | [8] |

| ZnAl-MO NCs | 20 mg | None | 100 | 6 | 95 | [12] |

Experimental Protocols

Protocol 1: Copper-Catalyzed A³ Coupling in Toluene[9]

This protocol describes a general procedure for the copper(I) bromide-catalyzed three-component coupling of an aldehyde, an amine, and a terminal alkyne.

Materials:

-

Aldehyde (1.0 mmol)

-

Amine (1.1 mmol)

-

Terminal alkyne (1.2 mmol)

-

Copper(I) bromide (CuBr, 0.05 mmol, 5 mol%)

-

Toluene (5 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), amine (1.1 mmol), and toluene (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Add the terminal alkyne (1.2 mmol) to the mixture and stir for 5 minutes at room temperature.

-

Add copper(I) bromide (0.05 mmol) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically 12-24 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure propargylamine.

Protocol 2: Gold-Catalyzed A³ Coupling in Water[3]

This protocol outlines a highly efficient and environmentally friendly gold(III) chloride-catalyzed synthesis of propargylamines in water.

Materials: